molecular formula C20H18O4 B12705023 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one CAS No. 27305-41-5

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one

Cat. No.: B12705023
CAS No.: 27305-41-5
M. Wt: 322.4 g/mol
InChI Key: KEEUVUWDHBCBMX-UHFFFAOYSA-N
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Description

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyranochromenone structure, which is a fused ring system combining a pyran and a chromenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one typically involves multi-step reactions. One common method includes the condensation of resorcinol with β-keto esters under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Biological Activity

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (hereafter referred to as "the compound") is a member of the pyranocoumarin class of organic compounds. This compound has garnered attention for its potential biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18O4C_{20}H_{18}O_{4}, and it features a complex structure characterized by hydroxyl and phenyl groups along with multiple methyl substituents. These structural components contribute significantly to its biological reactivity and potential therapeutic applications .

1. Antioxidant Activity

The antioxidant properties of the compound have been explored in various studies. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. The compound has demonstrated significant radical scavenging activity, comparable to standard antioxidants such as α-tocopherol.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
4-Hydroxy-8,8-dimethyl…25
α-Tocopherol15
Butylated Hydroxytoluene20

2. Anticancer Activity

Research indicates that the compound exhibits anticancer properties through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest.

Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Table 2: Anticancer Activity Results

Cell LineTreatment Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
MCF-7104060
HeLa203070

3. Antimicrobial Activity

The antimicrobial effects of the compound have also been investigated. It has shown promising results against various pathogens, including bacteria and fungi.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Modifications to its chemical structure can significantly influence its interaction with biological targets.

Key Findings:

  • Hydroxyl Groups: The presence of hydroxyl groups enhances antioxidant activity.
  • Phenyl Substituents: The phenyl group contributes to increased binding affinity to cancer cell receptors.

Properties

CAS No.

27305-41-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

6-hydroxy-2,2-dimethyl-7-phenyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C20H18O4/c1-20(2)9-8-13-10-14-16(11-15(13)24-20)23-19(22)17(18(14)21)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3

InChI Key

KEEUVUWDHBCBMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C(=C3O)C4=CC=CC=C4)C

Origin of Product

United States

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